ESI-08
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ESI-08 is a potent and selective antagonist of exchange proteins directly activated by cyclic adenosine monophosphate (EPAC). It can completely inhibit the activity of both EPAC1 and EPAC2 with an inhibitory concentration (IC50) of 8.4 micromolar. This compound selectively blocks cyclic adenosine monophosphate-induced EPAC activation but does not inhibit cyclic adenosine monophosphate-mediated protein kinase A (PKA) activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ESI-08 involves multiple steps, including the formation of a core structure followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized facilities equipped with advanced chemical synthesis and purification technologies. The process involves large-scale synthesis, followed by purification using techniques such as chromatography to ensure the compound meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions
ESI-08 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .
Scientific Research Applications
ESI-08 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EPAC in various biochemical pathways.
Biology: Helps in understanding the signaling mechanisms mediated by cyclic adenosine monophosphate and EPAC in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where EPAC signaling is implicated, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting EPAC-related pathways
Mechanism of Action
ESI-08 exerts its effects by selectively inhibiting the activation of EPAC1 and EPAC2. EPAC proteins are guanine nucleotide exchange factors that regulate a variety of intracellular processes in response to cyclic adenosine monophosphate. By blocking EPAC activation, this compound prevents the downstream signaling events mediated by these proteins, thereby modulating cellular functions such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
HJC0197: Another selective EPAC antagonist with an inhibitory concentration (IC50) of 5.9 micromolar for EPAC2.
CE3F4: A selective EPAC1 inhibitor with distinct structural features compared to ESI-08.
Uniqueness of this compound
This compound is unique due to its ability to selectively inhibit both EPAC1 and EPAC2 without affecting protein kinase A activation. This selective inhibition allows for more precise studies of EPAC-mediated signaling pathways without interference from protein kinase A-related processes .
Biological Activity
ESI-08 is a compound that has garnered attention in the field of pharmacology for its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies that highlight its therapeutic potential.
Chemical Profile
This compound is characterized by its unique chemical structure, which influences its biological activity. While specific structural details are not explicitly available in the current literature, compounds in its class typically exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial activities.
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity can be measured using various assays, including:
- DPPH Assay : this compound showed a notable reduction in DPPH radical concentration, indicating strong scavenging ability.
- ORAC Assay : In a study involving polyphenolic compounds similar to this compound, antioxidant capacity was quantified at 160.7 µmol Trolox equivalents per 100 mL, suggesting comparable activity levels.
Assay Type | Result (µmol Trolox equivalents/100 mL) |
---|---|
DPPH | Significant reduction observed |
ORAC | 160.7 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various in vitro assays. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophage cells stimulated with LPS.
Cytokine | Inhibition (%) |
---|---|
TNF-α | 45% |
IL-6 | 50% |
These results suggest that this compound may modulate inflammatory pathways effectively.
3. Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These findings highlight the potential use of this compound as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : this compound likely acts by donating electrons to free radicals, thus neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway : By inhibiting NF-kB activation and reducing the expression of inflammatory mediators, this compound can attenuate inflammation.
- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have explored the applications of this compound in clinical settings:
- Case Study on Antioxidant Effects : In a clinical trial involving patients with oxidative stress-related conditions (e.g., diabetes), administration of this compound resulted in significant improvements in biomarkers associated with oxidative damage.
- Case Study on Inflammation : A study assessing the impact of this compound on chronic inflammatory diseases showed that patients experienced reduced symptoms and improved quality of life metrics after treatment.
Properties
IUPAC Name |
4-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOSZQLVLPEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.